

Leucrose: A Non-Cariogenic Disaccharide for Oral Health

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dental caries remains a significant global health issue, primarily driven by the fermentation of dietary sugars by oral microbiota, leading to acid production and subsequent demineralization of tooth enamel. Sucrose is widely recognized as the most cariogenic dietary carbohydrate. This technical guide provides a comprehensive overview of **leucrose**, a non-cariogenic disaccharide, as a promising alternative to sucrose. This document details the mechanisms underlying its non-cariogenic properties, summarizes key quantitative data from in vitro, in vivo, and human studies, and provides detailed experimental protocols for assessing its efficacy. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of **leucrose**'s potential in the development of oral health products and pharmaceuticals.

Introduction to Leucrose

Leucrose [D-glucopyranosyl- $\alpha(1 \rightarrow 5)$ -D-fructopyranose] is a structural isomer of sucrose, produced through an enzyme-catalyzed transglycosidation reaction from sucrose. Unlike sucrose, which possesses a high-energy $\alpha(1 \rightarrow 2)$ glycosidic bond readily cleaved by oral bacteria, **leucrose**'s $\alpha(1 \rightarrow 5)$ linkage is significantly more resistant to microbial fermentation. This inherent structural difference forms the basis of its non-cariogenic profile.



Mechanisms of Non-Cariogenicity

The non-cariogenic nature of **leucrose** is attributed to several key mechanisms:

- Resistance to Bacterial Fermentation: Oral bacteria, particularly the primary cariogenic
 pathogen Streptococcus mutans, exhibit limited ability to metabolize leucrose. Studies have
 shown that incubation of leucrose with human dental plaque, S. mutans, Lactobacillus
 casei, and Actinomyces viscosus results in virtually no acid formation[1].
- Inhibition of Acid Production from Sucrose: Leucrose acts as a competitive inhibitor of acid
 production from sucrose by S. mutans at neutral pH[1]. This suggests that leucrose can
 compete with sucrose for the active sites of bacterial enzymes involved in sugar metabolism,
 thereby reducing the overall acid challenge to tooth enamel in the presence of sucrose.
- Inhibition of Sucrose Uptake: **Leucrose** has been shown to considerably inhibit the uptake of sucrose by S. mutans at neutral pH.[1] This further limits the availability of sucrose for intracellular metabolism and acid production. The inhibitory effect also extends to the uptake of fructose and maltose, but not glucose[1].
- No Contribution to Glucan Synthesis: Unlike sucrose, which is a substrate for glucosyltransferases (GTFs) that synthesize adhesive glucan polymers essential for dental plaque formation, leucrose does not contribute to this process[1]. Plaque polysaccharideforming GTFs from Streptococcus cricetus are not influenced by leucrose.

Quantitative Data Summary

The non-cariogenic properties of **leucrose** have been quantified in a series of preclinical and clinical investigations. The following tables summarize the key findings.

Table 1: In Vitro Acid Production and Sucrose Metabolism Inhibition



Experiment	Test Substance(s)	Organism(s)	Key Quantitative Finding(s)	Reference(s)
Acid Formation	Leucrose	Human dental plaque, S. mutans, L. casei, A. viscosus	Essentially no acid formation observed.	
Competitive Inhibition of Acid Formation from Sucrose	Leucrose and Sucrose	S. mutans NCTC 10449	Leucrose acts as a competitive inhibitor at neutral pH.	_
Sucrose Uptake Inhibition	Leucrose and Sucrose	S. mutans NCTC 10449	Leucrose considerably inhibits sucrose uptake at neutral pH.	_

Table 2: Animal Model Caries Study (Cara Rats)

Dietary Group	Key Quantitative Finding(s)	Reference(s)
30% Sucrose	High caries scores.	
30% Leucrose	Caries scores not significantly different from the starch group.	_
Corn Starch (Control)	Low caries scores.	_

Table 3: Human In Situ Plaque pH Telemetry

Test Substance	Key Quantitative Finding(s)	Reference(s)
Leucrose	Plaque pH did not drop below 5.7.	



Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **leucrose**'s non-cariogenic properties.

In Vitro Acid Production Assay

Objective: To determine the acidogenic potential of **leucrose** when incubated with oral microorganisms.

Methodology:

- Microorganism Preparation: Cultures of Streptococcus mutans NCTC 10449, Lactobacillus casei LSB 132, and Actinomyces viscosus Ny 1 are grown in appropriate liquid media to the late exponential phase. Human dental plaque is collected from volunteers who have refrained from oral hygiene for 48 hours and suspended in a buffered salt solution.
- Cell Suspension: The bacterial cells are harvested by centrifugation, washed twice with a
 phosphate buffer (pH 7.0), and resuspended in the same buffer to a standardized optical
 density.
- Incubation: The bacterial or plaque suspension is incubated with a solution of leucrose (e.g., 50 mM) at 37°C under anaerobic conditions. A sucrose solution of the same concentration serves as a positive control, and a buffer solution without any carbohydrate serves as a negative control.
- pH Measurement: The pH of the suspension is monitored continuously over a period of 2-4 hours using a calibrated pH electrode.
- Data Analysis: The rate and extent of the pH drop are calculated for each test substance. A
 significant drop in pH below the critical threshold for enamel demineralization (typically pH
 5.5) indicates acidogenicity.

Competitive Inhibition of Acid Production from Sucrose

Objective: To assess the ability of **leucrose** to competitively inhibit acid production from sucrose by S. mutans.



Methodology:

- Bacterial Preparation: S. mutans NCTC 10449 is prepared as described in Protocol 4.1.
- Assay Setup: A series of reaction mixtures are prepared containing a constant concentration
 of S. mutans suspension and varying concentrations of sucrose (e.g., 1, 2, 5, 10, 20 mM).
 For each sucrose concentration, parallel assays are set up with the addition of different fixed
 concentrations of leucrose (e.g., 10, 20, 50 mM).
- Incubation and Measurement: The mixtures are incubated at 37°C, and the initial rate of acid production is measured by monitoring the pH change over a short period (e.g., the first 10-15 minutes) or by using a pH-stat to titrate the acid produced with a standardized base.
- Data Analysis: The data are analyzed using a Lineweaver-Burk plot or other kinetic models to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for sucrose metabolism in the presence and absence of **leucrose**. An increase in the apparent Km of sucrose with no change in Vmax indicates competitive inhibition.

Sucrose Uptake Inhibition Assay

Objective: To quantify the inhibition of sucrose uptake by S. mutans in the presence of **leucrose**.

Methodology:

- Radiolabeled Substrate: The assay utilizes radiolabeled [14C]-sucrose.
- Bacterial Preparation:S. mutans NCTC 10449 cells are grown, harvested, and washed as previously described. The cells are resuspended in a buffer at a high density.
- Uptake Assay: The cell suspension is pre-warmed to 37°C. The uptake reaction is initiated by adding a mixture of [14C]-sucrose and varying concentrations of unlabeled **leucrose**.
- Sampling and Separation: At specific time intervals (e.g., 15, 30, 60, 120 seconds), aliquots
 of the cell suspension are rapidly filtered through a membrane filter (0.45 µm pore size) to
 separate the cells from the extracellular medium. The filters are immediately washed with
 ice-cold buffer to stop the uptake and remove any non-internalized radiolabel.



- Quantification: The radioactivity retained on the filters (representing intracellular [14C]-sucrose and its metabolites) is measured using a scintillation counter.
- Data Analysis: The rate of sucrose uptake is calculated for each leucrose concentration. The
 percentage inhibition is determined by comparing the uptake rates in the presence of
 leucrose to the control (no leucrose).

Rat Model of Dental Caries

Objective: To evaluate the cariogenic potential of **leucrose** in an established animal model.

Methodology:

- Animal Model: Weanling Cara rats, which are known to be susceptible to dental caries, are used.
- Infection: The rats are infected with a human strain of S. mutans to ensure a cariogenic oral flora.
- Dietary Groups: The animals are randomly assigned to different dietary groups:
 - Control Group: A non-cariogenic diet containing corn starch as the primary carbohydrate.
 - Positive Control Group: A highly cariogenic diet containing 30% sucrose.
 - Test Group: A diet where sucrose is replaced with 30% leucrose.
- Experimental Period: The rats are maintained on their respective diets for a specified period (e.g., 5-8 weeks), with ad libitum access to food and water.
- Caries Scoring: At the end of the study, the animals are euthanized, and their jaws are removed. The teeth are stained, and the extent of carious lesions on the smooth surfaces and in the sulci of the molars is scored using a standardized method (e.g., Keyes method).
- Statistical Analysis: The caries scores between the different dietary groups are compared using appropriate statistical tests (e.g., ANOVA) to determine significant differences.

Human In Situ Plaque pH Telemetry



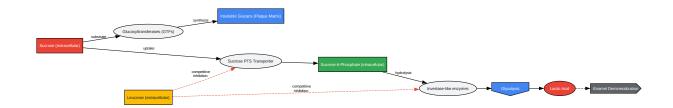
Objective: To measure the real-time effect of **leucrose** on human dental plaque pH.

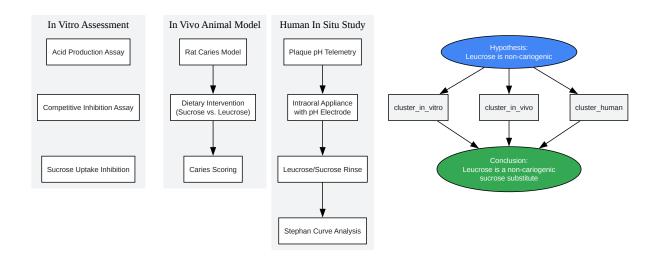
Methodology:

- Appliance Fabrication: Custom-made removable intraoral appliances (e.g., mandibular partial dentures) are fabricated for human volunteers. A miniaturized pH electrode is incorporated into the appliance, positioned to be in contact with the interproximal plaque of an existing tooth.
- Plaque Accumulation: Subjects wear the appliance for a period of 3-5 days and refrain from oral hygiene in the area of the electrode to allow for plaque accumulation.
- Testing Procedure:
 - A baseline plaque pH is recorded for a stable period.
 - The subject rinses with a 10% leucrose solution for a defined period (e.g., 1-2 minutes).
 - The plaque pH is continuously monitored for at least 30 minutes post-rinse.
- Control Rinses: The same procedure is repeated on different days with a 10% sucrose solution (positive control) and water (negative control).
- Data Analysis: The resulting pH curves (Stephan curves) are analyzed to determine the
 minimum pH reached, the maximum pH drop, and the time taken to return to the baseline
 pH. A substance is considered non-cariogenic if it does not cause the plaque pH to fall below
 5.7.

Mandatory Visualizations Biochemical Pathways







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References

- 1. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leucrose: A Non-Cariogenic Disaccharide for Oral Health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674814#leucrose-as-a-non-cariogenic-disaccharide]

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